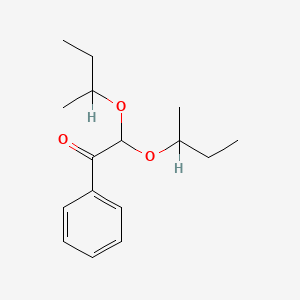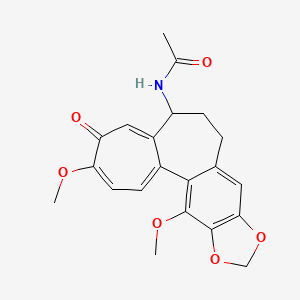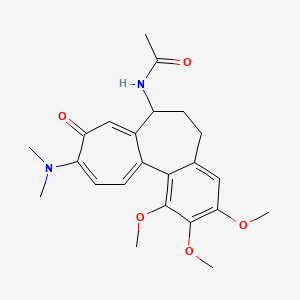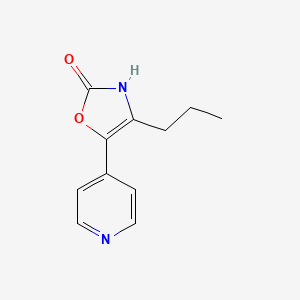
4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone
Vue d'ensemble
Description
4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone, also known as PPO, is a heterocyclic organic compound that has been extensively studied for its potential use in various scientific research applications. This compound is a member of the oxazolone family, which is characterized by a five-membered heterocyclic ring containing both nitrogen and oxygen atoms. PPO is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 221.28 g/mol.
Applications De Recherche Scientifique
Analgesic Applications
- Non-opiate Antinociceptive Agents : Research shows that certain derivatives of oxazolo[5,4-b]pyridin-2(1H)-one, including those with 4-(substituted or nonsubstituted phenyl)-1-piperazinyl substituents, demonstrate significant analgesic activity. These compounds were found to be potent, rapid-acting, non-opioid, and nonantiinflammatory analgesics with low acute toxicity (Viaud et al., 1995).
Chemical Synthesis and Derivatives
- Synthesis of Cyclopropanecarboxylic Acids : A study outlined the synthesis of 4-sulfanylmethylene-5(4H)-oxazolones from 4-(chloromethylene)oxazolone. These oxazolones were then used to prepare 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives, which could have implications in the development of new chemical entities (Clerici et al., 1999).
Nonlinear Optical Properties
- Study of Nonlinear Optical Properties : A study on 4-substituted benzylidene-2-phenyl oxazol-5-ones revealed that these compounds have significant nonlinear optical properties. This finding suggests potential applications in photonics and electronics (Murthy et al., 2010).
Anticancer Properties
- Potential Anticancer Agents : Research on 2-substituted 4-arylidene-5(4H)-oxazolones highlighted their potential as anticancer agents. Some compounds showed promising growth inhibition against specific cancer cell lines, suggesting a new template for the design of potential anticancer drugs, especially for lung cancer (Prasad et al., 2019).
Protein Kinase Inhibition
- Inhibition of Protein Kinase C : MDL 27,032 [4-propyl-5-(4-pyridinyl)-2(3H)-oxazolone] was found to be an inhibitor of protein kinase C and cyclic AMP-dependent protein kinase, mechanisms associated with the relaxation of vascular smooth muscle. This suggests its potential use in the development of vasodilators (Robinson et al., 1990).
Synthesis of Bioactive Molecules
- Synthesis of Bioactive Small Molecules : Research on 5(4H)-oxazolones and their benzamides demonstrated their role as potential bioactive small molecules. They were found to have anti-lipid peroxidation activity, inhibitory activity against lipoxygenase, and trypsin-induced proteolysis, suggesting their relevance in drug discovery (Mavridis et al., 2020).
Propriétés
IUPAC Name |
4-propyl-5-pyridin-4-yl-3H-1,3-oxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-3-9-10(15-11(14)13-9)8-4-6-12-7-5-8/h4-7H,2-3H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCATKBAKISRLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(OC(=O)N1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149149 | |
| Record name | 4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone | |
CAS RN |
110124-55-5 | |
| Record name | 4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110124555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






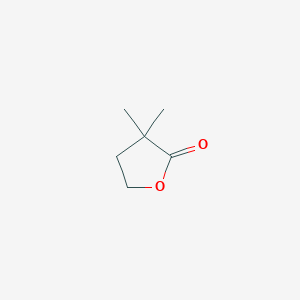
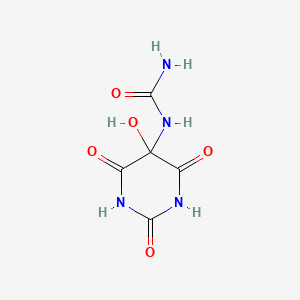



![6,7-Dichlorobenzo[d]thiazol-2-amine](/img/structure/B1220176.png)
